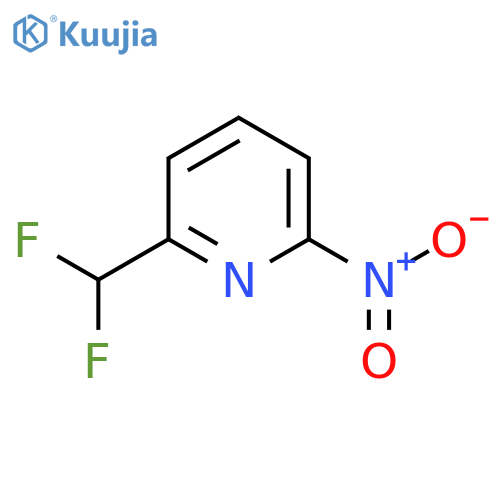Cas no 1804752-84-8 (2-(Difluoromethyl)-6-nitropyridine)

1804752-84-8 structure
商品名:2-(Difluoromethyl)-6-nitropyridine
CAS番号:1804752-84-8
MF:C6H4F2N2O2
メガワット:174.104968070984
CID:4927938
2-(Difluoromethyl)-6-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-6-nitropyridine
-
- インチ: 1S/C6H4F2N2O2/c7-6(8)4-2-1-3-5(9-4)10(11)12/h1-3,6H
- InChIKey: DOYOTBOUKOELHR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C([N+](=O)[O-])N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 58.7
2-(Difluoromethyl)-6-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006568-500mg |
2-(Difluoromethyl)-6-nitropyridine |
1804752-84-8 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A022006568-250mg |
2-(Difluoromethyl)-6-nitropyridine |
1804752-84-8 | 97% | 250mg |
$714.00 | 2022-04-01 | |
| Alichem | A022006568-1g |
2-(Difluoromethyl)-6-nitropyridine |
1804752-84-8 | 97% | 1g |
$1,680.00 | 2022-04-01 |
2-(Difluoromethyl)-6-nitropyridine 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1804752-84-8 (2-(Difluoromethyl)-6-nitropyridine) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
